Cas no 2034430-36-7 (N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide)
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide
- N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]thiophene-2-carboxamide
- N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide
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- Inchi: 1S/C14H15N3O2S/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,19)
- InChI Key: XYIMOOBWBORDBK-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(NCCN1C(C=CC(C2CC2)=N1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 471
- XLogP3: 1.2
- Topological Polar Surface Area: 90
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6564-2247-2μmol |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-5μmol |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-10μmol |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-20μmol |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-1mg |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-2mg |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-3mg |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-4mg |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-5mg |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6564-2247-10mg |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide |
2034430-36-7 | 10mg |
$118.5 | 2023-09-08 |
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-2-carboxamide
N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Thiophene-2-Carboxamide: A Comprehensive Overview
N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Thiophene-2-Carboxamide is a complex organic compound with the CAS number 2034430-36-7. This compound has garnered significant attention in the scientific community due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The molecule consists of a thiophene ring, a dihydropyridazine moiety, and a cyclopropyl group, each contributing to its distinct chemical properties.
The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom. This structure is known for its stability and ability to participate in various electronic transitions, making it a valuable component in optoelectronic materials. The dihydropyridazine moiety, on the other hand, is a six-membered ring with two adjacent nitrogen atoms and two double bonds. This group is known for its ability to undergo redox reactions and is often used in the synthesis of advanced materials with tailored electronic properties.
One of the most notable features of this compound is the presence of a cyclopropyl group, which introduces strain into the molecule due to its triangular geometry. This strain can lead to increased reactivity in certain chemical reactions, making the compound potentially useful in catalytic processes or as an intermediate in organic synthesis. Recent studies have explored the use of such strained alkanes in drug design, where they can enhance the bioavailability and stability of pharmaceutical compounds.
Recent research has focused on the synthesis and characterization of N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Thiophene-2-Carboxamide. Scientists have employed various synthetic strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this molecule efficiently. These methods have not only improved the yield but also provided insights into the regioselectivity and stereoselectivity of the reactions involved.
The compound's electronic properties have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies have revealed that the molecule exhibits a high degree of conjugation due to the thiophene and dihydropyridazine moieties. This conjugation enhances its ability to absorb light in the visible spectrum, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
In addition to its electronic properties, N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Thiophene-2-Carboxamide has shown potential as a bioactive compound. Preclinical studies have demonstrated that it exhibits moderate activity against certain enzymes involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions such as arthritis or neurodegenerative diseases.
The synthesis of this compound has also been optimized for scalability, which is crucial for its potential commercial applications. Researchers have developed green chemistry approaches that minimize waste and reduce energy consumption during production. These methods align with current trends toward sustainable chemical manufacturing and could pave the way for large-scale production of this compound.
Looking ahead, N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Thiophene-2-Carboxamide holds great promise for further exploration in both academic and industrial settings. Its unique combination of structural features makes it an ideal candidate for advancing our understanding of complex molecular systems while providing practical solutions to real-world challenges.
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